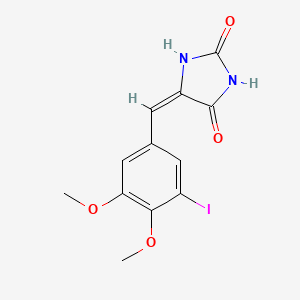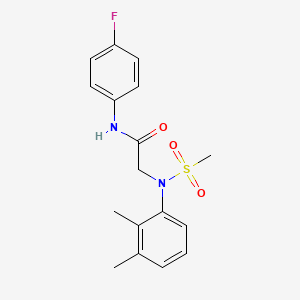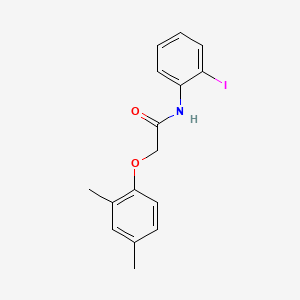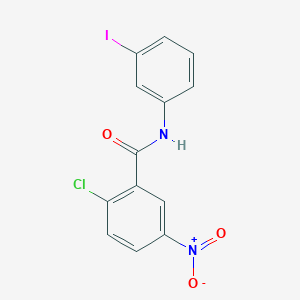![molecular formula C27H22ClNO6 B3671602 (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate](/img/structure/B3671602.png)
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Übersicht
Beschreibung
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, a chlorophenoxy group, and a dioxoisoindoline moiety, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multiple steps, including esterification, chlorination, and cyclization reactions. The starting materials often include 3,3-dimethyl-2-oxobutanoic acid, 4-chlorophenol, and phthalic anhydride. The reaction conditions may involve the use of catalysts such as sulfuric acid or hydrochloric acid, and solvents like dichloromethane or toluene. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products and ensure worker safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate include:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial and research applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant structurally similar to vitamin E and is used in various biological and chemical applications.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO6/c1-27(2,3)22(30)15-34-26(33)16-6-4-7-18(14-16)29-24(31)20-8-5-9-21(23(20)25(29)32)35-19-12-10-17(28)11-13-19/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBBHSUCOPDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3671533.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3671535.png)
![(5E)-5-({3-Ethoxy-4-[(4-fluorophenyl)methoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)imidazolidine-2,4-dione](/img/structure/B3671548.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3671555.png)
![(4Z)-4-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3671561.png)


![N-(4-bromo-2,6-dimethylphenyl)-2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3671588.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B3671596.png)
![(4Z)-1-(4-bromophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B3671598.png)
![(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3671601.png)

